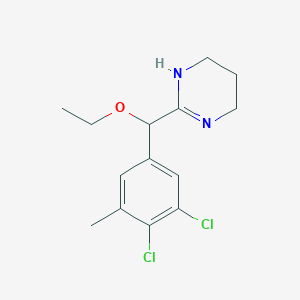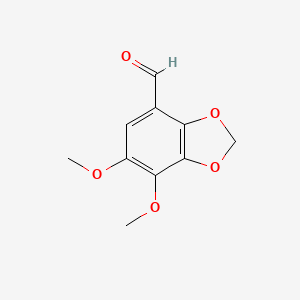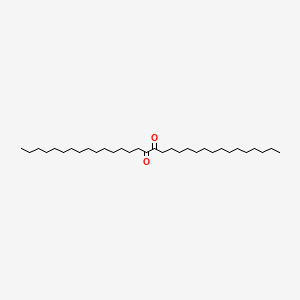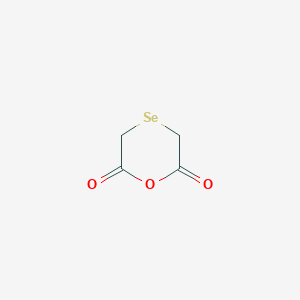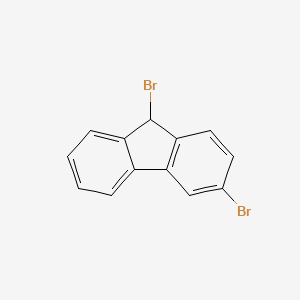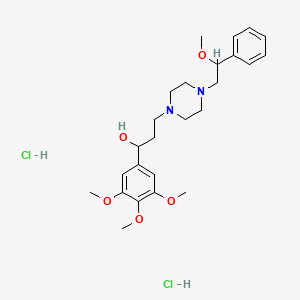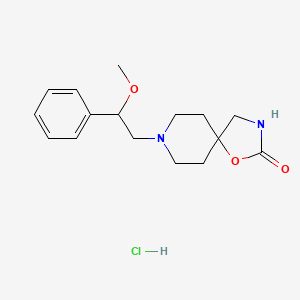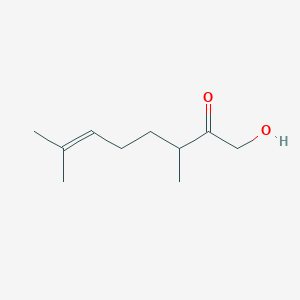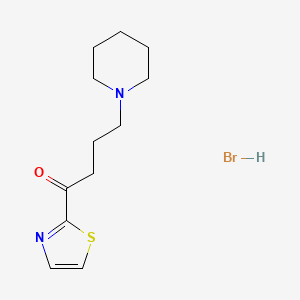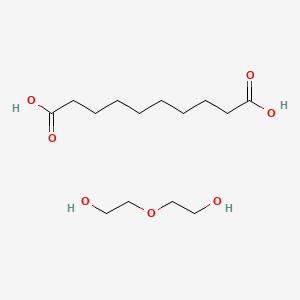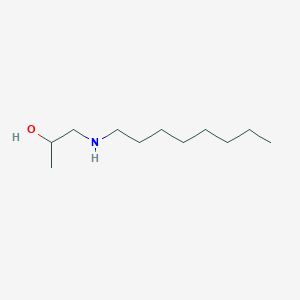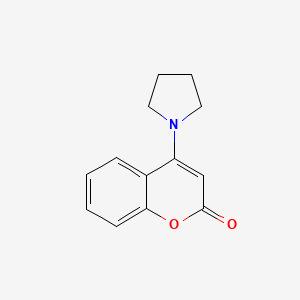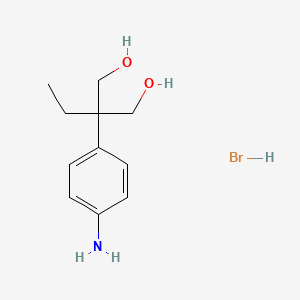
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide is a chemical compound that belongs to the class of amino alcohols
Preparation Methods
The synthesis of 1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide typically involves several steps. One common synthetic route includes the reaction of 2-(p-aminophenyl)-2-ethyl-1,3-propanediol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide can be compared with other similar compounds, such as:
2-Amino-1-(p-aminophenyl)-1,3-propanediol: This compound shares a similar structural framework but differs in its functional groups and reactivity.
2-Amino-2-methyl-1,3-propanediol: Another related compound with variations in its alkyl substituents, leading to different chemical and biological properties.
2-Amino-2-ethyl-1,3-propanediol: Similar in structure but with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
CAS No. |
25451-04-1 |
|---|---|
Molecular Formula |
C11H18BrNO2 |
Molecular Weight |
276.17 g/mol |
IUPAC Name |
2-(4-aminophenyl)-2-ethylpropane-1,3-diol;hydrobromide |
InChI |
InChI=1S/C11H17NO2.BrH/c1-2-11(7-13,8-14)9-3-5-10(12)6-4-9;/h3-6,13-14H,2,7-8,12H2,1H3;1H |
InChI Key |
ZDSZCUGBELZLCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)C1=CC=C(C=C1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



